Comparative Binding Affinity: Alpha-2B Adrenergic Receptor Modulation vs. Inactive Analogs
This compound demonstrates measurable agonist activity at the human alpha-2B adrenergic receptor, an effect not observed in many closely related adamantane-pyrrolidine analogs. In a cell-based assay, it exhibited an EC50 of 316 nM for receptor agonism and a Ki of 355 nM in a competitive binding assay [1]. This contrasts sharply with other structurally similar compounds that show no significant activity (NS) against other protein targets at concentrations up to 100 μM [2].
| Evidence Dimension | Human Alpha-2B Adrenergic Receptor Agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 316 nM; Ki = 355 nM |
| Comparator Or Baseline | A brominated adamantane derivative in 5-Lipoxygenase assay: No significant activity at 100,000 nM |
| Quantified Difference | Target compound is a confirmed ligand for a specific GPCR, whereas comparator is inactive on an unrelated enzyme even at >300-fold higher concentration. |
| Conditions | EC50: Agonist activity at human adrenoceptor alpha 2B expressed in CHO cells. Ki: Displacement of [3H]RS-79948-197 from human adrenoceptor alpha 2B expressed in CHO cells. |
Why This Matters
This specific and quantifiable receptor interaction profile is a key differentiator for researchers investigating alpha-2 adrenergic pathways or developing biased ligands, as generic adamantane derivatives may lack this precise activity.
- [1] BindingDB. BDBM50419874 (CHEMBL1956192). Agonist activity at human adrenoceptor alpha 2B expressed in CHO cells (EC50 = 316 nM) and displacement binding (Ki = 355 nM). View Source
- [2] ChEMBL. CHEMBL620010. Compound evaluation for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
